molecular formula C16H21NO4 B8055252 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid CAS No. 1822453-11-1

1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B8055252
CAS RN: 1822453-11-1
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 158706-46-8 . It has a molecular weight of 291.35 . The IUPAC name for this compound is (2R,5S)-1-(tert-butoxycarbonyl)-5-phenyl-2-pyrrolidinecarboxylic acid .


Synthesis Analysis

The synthesis of compounds similar to “1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid” often involves the use of tert-butyloxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many organic synthesis reactions involving this compound.

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, it is advised to wear respiratory protection .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid

CAS RN

1822453-11-1
Record name 1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
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